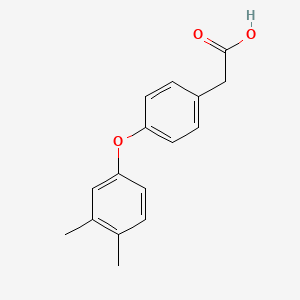

2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3,4-dimethylphenoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-3-6-15(9-12(11)2)19-14-7-4-13(5-8-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIRHPORONGAPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 3,4 Dimethylphenoxy Phenyl Acetic Acid and Its Derivatives

Strategies for the Construction of the 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic Acid Framework

The architecture of this compound, characterized by a diaryl ether linkage and a phenylacetic acid substructure, can be assembled through several multi-step synthetic routes. These pathways strategically combine well-established organic reactions to build the target molecule from simpler, commercially available starting materials.

Multi-Step Organic Synthesis Routes

A plausible and efficient multi-step synthesis of this compound can be envisioned through two primary convergent strategies. The key disconnection lies in the formation of the diaryl ether bond.

Strategy A: Williamson Ether Synthesis Approach

This route involves the formation of the ether linkage via a Williamson ether synthesis, a classic and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.org The synthesis would commence with the reaction of a substituted phenol (B47542) and a halo-substituted phenylacetic acid derivative.

A potential reaction scheme is as follows:

Step 1: Halogenation of a Phenylacetic Acid Derivative. The synthesis can start from 4-hydroxyphenylacetic acid. The carboxylic acid functionality is first protected, for instance, as a methyl or ethyl ester, to prevent unwanted side reactions. The protected 4-hydroxyphenylacetate (B1229458) is then subjected to a reaction that introduces a leaving group, typically a halide, onto the phenylacetic acid core, although using a sulfonate ester is also a viable option. wikipedia.org

Step 2: Williamson Ether Synthesis. The resulting halo- or tosyl-phenylacetate is then reacted with 3,4-dimethylphenol (B119073) in the presence of a base. tcichemicals.comjk-sci.com The base, such as sodium hydride or potassium carbonate, deprotonates the phenol to form the corresponding phenoxide, which then acts as a nucleophile, displacing the halide or tosylate from the phenylacetate (B1230308) derivative in an SN2 reaction to form the diaryl ether linkage. masterorganicchemistry.comwikipedia.org

Step 3: Hydrolysis. The final step involves the hydrolysis of the ester protecting group to yield the desired this compound. This is typically achieved under basic or acidic conditions.

Strategy B: Ullmann Condensation Approach

An alternative strategy for the formation of the diaryl ether bond is the Ullmann condensation. This copper-catalyzed reaction is particularly useful for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org

A representative synthetic sequence is:

Step 1: Preparation of Intermediates. The required starting materials are 3,4-dimethylphenol and a suitable 4-halophenylacetic acid derivative (e.g., 4-bromophenylacetic acid or its ester).

Step 2: Ullmann Condensation. The 3,4-dimethylphenol and the 4-halophenylacetic acid derivative are reacted in the presence of a copper catalyst, often with a ligand, and a base at elevated temperatures. wikipedia.orgarkat-usa.org This reaction facilitates the coupling of the phenol and the aryl halide to form the diaryl ether.

Step 3: Final Modification. If an ester of 4-halophenylacetic acid was used, a final hydrolysis step is necessary to obtain the carboxylic acid.

Role of Key Intermediates and Reagents in Reaction Pathways

The successful synthesis of this compound hinges on the careful selection and use of key intermediates and reagents.

| Intermediate/Reagent | Role in Synthesis | Relevant Reaction |

| 4-Hydroxyphenylacetic acid | Starting material for the phenylacetic acid core | Williamson Ether Synthesis |

| 3,4-Dimethylphenol | Provides the dimethylphenoxy moiety | Williamson Ether Synthesis, Ullmann Condensation |

| 4-Halophenylacetic acid (or ester) | Aryl halide component for ether formation | Ullmann Condensation |

| Sodium Hydride (NaH) / Potassium Carbonate (K₂CO₃) | Base to deprotonate the phenol, forming the nucleophilic phenoxide | Williamson Ether Synthesis |

| Copper(I) salts (e.g., CuI) | Catalyst for the formation of the diaryl ether bond | Ullmann Condensation |

| Palladium catalysts | Can be used in alternative cross-coupling strategies for C-C bond formation | Suzuki Coupling (for related structures) |

| Benzyl (B1604629) cyanide | A common precursor for the synthesis of phenylacetic acids via hydrolysis. orgsyn.org | Phenylacetic Acid Synthesis |

Adaptations from Related Phenylacetic Acid and Phenoxyacetic Acid Syntheses

The synthetic strategies for this compound are direct adaptations of well-established methods for the synthesis of simpler phenylacetic and phenoxyacetic acids.

The synthesis of various phenoxyacetic acid derivatives often involves the reaction of a phenol with a haloacetic acid or its ester in the presence of a base, a direct parallel to the Williamson ether synthesis approach described above. google.comgoogle.com For instance, the synthesis of 2,6-dimethyl phenoxyacetic acid is achieved by reacting 2,6-xylenol with chloroacetic acid. google.com

Similarly, the synthesis of phenylacetic acid and its derivatives has been extensively studied. A common industrial method involves the hydrolysis of benzyl cyanide. orgsyn.org While not directly used in the convergent routes detailed above, the principles of introducing and modifying the acetic acid side chain on a benzene (B151609) ring are fundamental. For example, multi-step syntheses of complex phenylacetic acids often involve the construction of a substituted benzene ring followed by the introduction of the acetic acid moiety, for instance, via a benzyl halide intermediate that is subsequently cyanated and hydrolyzed, or through palladium-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura coupling, for instance, is a powerful tool for creating C-C bonds and has been applied to the synthesis of various biaryl compounds, which could be precursors to more complex phenylacetic acids. mdpi.comnih.gov

Derivatization Approaches for Structural Elaboration

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially altered physicochemical and biological properties.

Functional Group Interconversions and Modifications

The carboxylic acid functionality can be readily converted into other functional groups, most notably esters and amides.

Esterification: The formation of esters from this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. masterorganicchemistry.com Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base. More modern and milder methods might employ coupling reagents to facilitate the reaction. The esterification of phenylacetic acid with various phenols has been shown to be catalyzed by metal-exchanged montmorillonite (B579905) nanoclays, suggesting that similar green chemistry approaches could be applicable. nih.gov

Amidation: The synthesis of amides from this compound and an amine is a cornerstone of medicinal chemistry. This transformation typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or uronium and phosphonium (B103445) salts like HATU and PyBOP. luxembourg-bio.com The carboxylic acid can also be converted to a more reactive species, such as an acid chloride, which then readily reacts with an amine.

| Derivative | Reagents and Conditions | General Reaction Type |

| Methyl Ester | Methanol, Sulfuric Acid (catalytic), Reflux | Fischer Esterification |

| Ethyl Ester | Ethanol, DCC, DMAP, Dichloromethane | Steglich Esterification |

| Benzyl Amide | 1. Thionyl Chloride; 2. Benzylamine, Triethylamine | Amide formation via acid chloride |

| Morpholine Amide | Morpholine, HATU, DIPEA, DMF | Amide coupling |

Conjugation with Biologically Relevant Scaffolds (e.g., Amino Acids, Peptides)

The conjugation of this compound to amino acids or peptides is a strategy often employed to enhance biological activity, improve pharmacokinetic properties, or for targeted delivery. This process involves the formation of an amide bond between the carboxylic acid of the title compound and the amino group of an amino acid or the N-terminus of a peptide.

The chemistry of peptide bond formation is well-established and directly applicable here. uantwerpen.be The carboxylic acid is activated in situ using coupling reagents similar to those used for simple amidation, such as HATU, HCTU, or PyBOP, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). luxembourg-bio.com The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF). The use of protecting groups on the amino acid or peptide may be necessary depending on the presence of other reactive functional groups. Direct amidation of unprotected amino acids has also been explored using Lewis acid catalysts, offering a potentially more streamlined approach. nih.gov

The resulting conjugates link the this compound moiety to a biomolecule, creating a hybrid structure with potentially novel properties.

Incorporation into Complex Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Triazoles)

The carboxylic acid moiety of this compound serves as a versatile functional handle for its incorporation into more complex molecular architectures, particularly five-membered heterocyclic rings such as oxadiazoles and triazoles. These transformations leverage the reactivity of the carboxyl group to construct the core ring systems, which are prominent motifs in medicinal and materials chemistry.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

A primary route to synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from this compound involves a multi-step sequence starting with the formation of an acylhydrazide intermediate. The parent carboxylic acid is first converted to its corresponding ester or acid chloride, which then reacts with hydrazine (B178648) hydrate (B1144303) to yield 2-(4-(3,4-dimethylphenoxy)phenyl)acetohydrazide.

This key hydrazide intermediate can undergo cyclodehydration with various reagents to form the 1,3,4-oxadiazole ring. A common and effective method involves reacting the acylhydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). mdpi.com This reaction proceeds through the formation of a N,N'-diacylhydrazine, which subsequently cyclizes to the desired 2,5-disubstituted 1,3,4-oxadiazole. mdpi.com

More contemporary, one-pot methodologies have also been developed to streamline this process. For instance, carboxylic acids can react with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole intermediate in situ. nih.govacs.org This intermediate can then be subjected to a copper-catalyzed C-H arylation with an aryl iodide in the same reaction vessel, providing a highly efficient route to diverse 2,5-disubstituted 1,3,4-oxadiazoles. nih.govacs.org

Table 1: Hypothetical Synthesis of a 1,3,4-Oxadiazole Derivative

| Step | Reactant(s) | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | SOCl₂ or MeOH/H⁺ | 2-(4-(3,4-Dimethylphenoxy)phenyl)acetyl chloride or Methyl 2-(4-(3,4-dimethylphenoxy)phenyl)acetate | Activation of Carboxylic Acid |

| 2 | Activated Acetic Acid Derivative | Hydrazine hydrate (N₂H₄·H₂O) | 2-(4-(3,4-Dimethylphenoxy)phenyl)acetohydrazide | Formation of Hydrazide Intermediate |

| 3 | 2-(4-(3,4-Dimethylphenoxy)phenyl)acetohydrazide + Aromatic Carboxylic Acid (e.g., Benzoic Acid) | Phosphorus oxychloride (POCl₃) | 2-((4-(3,4-Dimethylphenoxy)phenyl)methyl)-5-phenyl-1,3,4-oxadiazole | Cyclodehydration to form Oxadiazole Ring |

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles from this compound can also be achieved through several established synthetic pathways. One general and highly regioselective one-pot method involves the reaction of the carboxylic acid with a primary amidine and a monosubstituted hydrazine. researchgate.netfrontiersin.org This process typically begins with the activation of the carboxylic acid using a peptide coupling agent, such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which facilitates the formation of an acylamidine intermediate upon reaction with the amidine. isres.org Subsequent condensation and cyclization with a hydrazine derivative yields the final 1,3,5-trisubstituted 1,2,4-triazole. researchgate.netfrontiersin.org

An alternative approach involves the reaction of the carboxylic acid with a hydrazide, such as hydrazinophthalazine, using coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT). scielo.brresearchgate.net This method provides a direct route to triazole derivatives with good yields and operational simplicity. scielo.brresearchgate.net

These synthetic strategies allow for the introduction of the 2-(4-(3,4-dimethylphenoxy)phenyl)methyl substituent at a specific position on the triazole ring, while the other positions can be varied by selecting different amidine or hydrazine building blocks, enabling the creation of a diverse library of compounds.

Table 2: Hypothetical Synthesis of a 1,2,4-Triazole Derivative

| Step | Reactant(s) | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound + Primary Amidine (e.g., Benzamidine) | HATU, DIPEA | Acylamidine Intermediate | Amide Bond Formation |

| 2 | Acylamidine Intermediate + Hydrazine Derivative (e.g., Phenylhydrazine) | Heat | 3-((4-(3,4-Dimethylphenoxy)phenyl)methyl)-1,5-diphenyl-1H-1,2,4-triazole | Condensation and Cyclization to form Triazole Ring |

Mechanistic Investigations of Biological Activities for 2 4 3,4 Dimethylphenoxy Phenyl Acetic Acid and Its Analogs

In Vitro Biochemical and Cellular Characterization

Enzyme Interaction Studies (e.g., Cyclooxygenase Enzymes, Lipoxygenase)

The anti-inflammatory properties of many phenylacetic acid derivatives are attributed to their interaction with key enzymes in the arachidonic acid cascade. longdom.org Arachidonic acid is metabolized by two primary enzyme pathways: cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov COX enzymes produce prostaglandins, which are mediators of inflammation and pain, while LOX enzymes produce leukotrienes, which are also involved in inflammatory responses. nih.govnih.gov

Inhibition of these enzymes is a key strategy for anti-inflammatory therapies. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. nih.gov However, compounds that can dually inhibit both COX and 5-LOX pathways are of significant interest, as they may offer enhanced anti-inflammatory effects and a more favorable side-effect profile. nih.gov

While direct enzymatic data for 2-(4-(3,4-dimethylphenoxy)phenyl)acetic acid is not extensively documented, studies on its analogs provide insight into potential mechanisms. For instance, research into new thiazole-phenylacetic acid derivatives has identified compounds with dual inhibitory activity against both COX-1/COX-2 enzymes and various microbial species. dergipark.org.tr In one study, a derivative, compound 2d, demonstrated noteworthy anti-inflammatory and antibacterial effects, suggesting its potential as a dual-action agent. dergipark.org.tr This highlights the capacity of the phenylacetic acid scaffold to be modified to interact with enzymatic targets like cyclooxygenases.

Table 1: Enzyme Inhibition by Acetic Acid Analogs

| Compound Class/Example | Enzyme Target(s) | Observed Effect | Reference |

|---|---|---|---|

| Thiazole-phenylacetic acid derivatives | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Inhibitory activity observed in fluorometric assays. | dergipark.org.tr |

| ML3000 ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid) | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | Identified as a promising dual inhibitor of both enzymes. | nih.gov |

| Indomethacin | Cyclooxygenase (COX) | Inhibited prostaglandin (B15479496) E2 synthesis by over 90% in a rat colitis model. | nih.gov |

Receptor Binding and Modulation Assays (e.g., GABAA Receptor, Peroxisome Proliferator-Activated Receptor α/γ)

GABAA Receptor: The γ-aminobutyric acid type A (GABAA) receptors are central to inhibitory neurotransmission in the brain. nih.gov These ligand-gated ion channels are targets for various neuroactive drugs that modulate their function. nih.gov While direct binding studies on this compound are limited, research on analogous structures suggests potential interactions. For example, AA29504, a phenyl-carbamic acid ethyl ester analog, acts as both an agonist and a positive allosteric modulator of δ-subunit-containing GABAA receptors. nih.gov This compound was found to be a more potent and effective agonist in δ-GABAARs than in γ2-GABAARs, demonstrating that molecules with a phenyl-based scaffold can selectively modulate GABAA receptor subtypes. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism and inflammation. nih.govfrontiersin.org The family includes three main isoforms: PPARα, PPARγ, and PPARβ/δ. mdpi.com Both PPARα and PPARγ are significant regulators of the immune response. mdpi.com

PPARα activation is involved in the catabolism of lipid mediators like leukotriene B4 and can suppress inflammatory responses. mdpi.com

PPARγ agonists are known to increase insulin (B600854) sensitivity and regulate lipid metabolism. nih.gov Activation of PPARγ can inhibit the expression of pro-inflammatory genes in macrophages. mdpi.com

Studies show that activating PPARα and PPARγ can suppress inflammation and neovascularization in preclinical models. mdpi.com The interplay between these receptors is complex; in rat brain astrocytes, PPARγ activation was found to positively control COX-2 expression, whereas PPARα activation negatively controlled it, with both pathways converging on PPARβ/δ. nih.gov Given the established anti-inflammatory effects of phenylacetic acid derivatives, modulation of PPAR activity represents a plausible mechanistic pathway.

Table 2: Receptor Modulation by Structurally Related Analogs

| Compound/Analog | Receptor Target | Modulation/Binding Effect | Reference |

|---|---|---|---|

| AA29504 ([2-amino-4-(2,4,6-trimethylbenzylamino)-phenyl]-carbamic acid ethyl ester) | δ-containing GABAA Receptors | Acts as an agonist and positive allosteric modulator (Ago-PAM). | nih.gov |

| Fenofibrate (PPARα agonist) | Peroxisome Proliferator-Activated Receptor α (PPARα) | Upregulated mRNA expression of PPARα and suppressed inflammatory cells in a corneal burn model. | mdpi.com |

| Pioglitazone (PPARγ agonist) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Upregulated mRNA expression of PPARγ and suppressed pro-inflammatory cytokines in a corneal burn model. | mdpi.com |

Exploration of Neurotransmitter Pathway Modulation (e.g., Dopamine (B1211576) Pathways)

The dopaminergic system is critical for motor function, motivation, and emotion. mdpi.com The metabolic pathway of dopamine involves its conversion by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govresearchgate.net Imbalances in this pathway are implicated in neurodegenerative diseases. nih.gov

While there is no direct evidence linking this compound to dopamine pathway modulation, studies on other compounds illustrate how these pathways can be affected. For example, two tetrahydroisoquinoline derivatives, 1MeTIQ and 1BnTIQ, were shown to have distinctly different effects on dopamine catabolism; 1MeTIQ inhibited the MAO-dependent pathway, while 1BnTIQ activated it. nih.gov This demonstrates that exogenous compounds can selectively influence dopamine metabolism. Furthermore, addictive substances are known to hijack the brain's reward system by elevating dopamine concentrations in the mesolimbic system. explorationpub.com Given the structural similarity of the subject compound to dopamine metabolites like DOPAC, exploring its potential interaction with dopamine transporters, metabolic enzymes, or receptors is a rational area for future investigation.

Assessment of Biological Effects in Preclinical Models

Anti-inflammatory Response Pathways

The anti-inflammatory potential of phenylacetic acid analogs has been demonstrated in various preclinical models. longdom.orgmdpi.com These compounds often work by modulating key inflammatory signaling pathways and the production of inflammatory mediators. mdpi.comresearchgate.net

In a carrageenan-induced paw edema model in rats, a well-established test for acute inflammation, a pyrrole (B145914) derivative of phenylpropanoic acid showed potent anti-inflammatory activity, particularly after repeated administration. explorationpub.com This effect was associated with a significant reduction in serum levels of the pro-inflammatory cytokine TNF-α and a marked increase in the anti-inflammatory cytokine TGF-β1. explorationpub.com Similarly, p-coumaric acid, another phytochemical, has been shown to exert anti-inflammatory effects by decreasing TNF-α in the synovial tissues of rats with induced rheumatoid arthritis. mdpi.com These findings suggest that phenylacetic acid analogs can modulate the immune response by altering the balance of pro- and anti-inflammatory cytokines.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)

Phenylacetic acid (PAA) and its derivatives have demonstrated a broad spectrum of antimicrobial activity. jchps.com

Antibacterial Activity: PAA has been shown to possess inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov Its mechanism of action against Agrobacterium tumefaciens involves disrupting cell membrane integrity, affecting metabolism, and inhibiting protein synthesis, with a reported IC50 of 0.8038 mg/mL. nih.govresearchgate.net Another analog, diclofenac, has been studied for its activity against Vibrio cholerae, where it was found to reduce the minimum inhibitory concentrations of other antibiotics and show signs of disrupting the biofilm exopolysaccharide matrix. antibiotics-chemotherapy.ru

Antifungal Activity: Phenylacetic acid and its sodium salt, sodium phenylacetate (B1230308), have been isolated from Streptomyces humidus and shown to completely inhibit the growth of several fungi at concentrations of 10 to 50 μg/ml. nih.govresearchgate.net These fungi include significant plant pathogens like Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani. nih.govresearchgate.net PAA also exhibits antifungal activity against Gibberella pulicaris, the pathogen that causes potato dry rot. nih.gov

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Carboxylic acid analogs have been investigated for this purpose. Anthranilic acid derivatives, which are analogs of salicylic (B10762653) acid, have been explored as inhibitors of the enzyme MabA (FabG1), which is essential for mycolic acid synthesis in M. tuberculosis. mdpi.com These compounds were found to inhibit bacterial growth, with their activity linked to the carboxylic acid moiety causing intrabacterial acidification. mdpi.com Other studies have shown that aromatic carboxylic acids like pyrazinoic acid exhibit pH-dependent inhibition of mycobacterial growth, acting as protonophores to disrupt the proton motive force. researchgate.netfrontiersin.org Carboxamide derivatives have also been synthesized and tested, with some showing significant percentage inhibition against the H37Rv strain of M. tuberculosis. nih.gov

Table 3: Antimicrobial Activity of Phenylacetic Acid and its Analogs

| Compound | Activity Type | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|---|

| Phenylacetic Acid (PAA) | Antibacterial | Agrobacterium tumefaciens | IC50 of 0.8038 mg/mL; disrupts cell membrane. | researchgate.net |

| Diclofenac | Antibacterial | Vibrio cholerae | Disrupts biofilm matrix; enhances effects of other antibiotics. | antibiotics-chemotherapy.ru |

| Phenylacetic Acid (PAA) | Antifungal | Phytophthora capsici, Pythium ultimum, Rhizoctonia solani | Complete growth inhibition at 10-50 µg/ml. | nih.govresearchgate.net |

| Phenylacetic Acid (PAA) | Antifungal | Gibberella pulicaris | Demonstrated antifungal activity and suppressed dry rot in potatoes. | nih.gov |

| Anthranilic Acid Derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv | Inhibited growth with MIC90 values of 100-300 µM; mechanism involves intrabacterial acidification. | mdpi.com |

| Pyrazinoic Acid | Antitubercular | Mycobacterium tuberculosis | Exhibits pH-dependent growth inhibition; acts as a protonophore. | researchgate.netfrontiersin.org |

| Carboxamide Derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv | Some derivatives showed up to 65% inhibition at 6.25 µg/mL. | nih.gov |

Investigation of Antioxidant Properties

This section would have detailed the capacity of this compound to neutralize free radicals and reactive oxygen species. Typically, the antioxidant potential of a compound is evaluated using various in vitro assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. openagrar.demdpi.commdpi.come3s-conferences.org

Had data been available, a table summarizing the results from these assays would have been presented, likely including parameters such as:

IC50 values (for DPPH and ABTS assays): The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

TEAC (Trolox Equivalent Antioxidant Capacity) values: Comparing the antioxidant capacity of the compound to that of Trolox, a water-soluble vitamin E analog.

FRAP values: Measuring the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

The text would have then elaborated on these findings, discussing the structural features of this compound, such as the phenoxy and dimethylphenyl groups, that might contribute to its antioxidant activity.

Potential Thyromimetic Effects of Related Analogs

This subsection would have explored the possibility of this compound and its structural analogs mimicking the action of thyroid hormones. Thyromimetic compounds can bind to and activate thyroid hormone receptors (TRs), which are nuclear receptors involved in regulating metabolism, growth, and development. nih.gov

Research in this area would typically involve in vitro assays to assess the compound's interaction with TR subtypes (TRα and TRβ). Key experimental approaches include:

Competitive Binding Assays: To determine the affinity of the compound for the ligand-binding domain of TRs. sigmaaldrich.com

Reporter Gene Assays: To measure the ability of the compound to activate gene transcription mediated by TRs. nih.gov

A data table would have been generated to display binding affinities (e.g., Ki or IC50 values) and transcriptional activation data (e.g., EC50 values) for the compound and its analogs against different TR isoforms. The discussion would have focused on the structure-activity relationships, comparing the chemical structure of the compound to known thyroid hormone agonists and antagonists.

Biophysical Studies of Ligand-Target Interactions

This section would have delved into the physical and chemical principles governing the interaction of this compound with its potential biological targets.

Determination of Binding Affinities and Kinetics

This part would have presented quantitative data on the binding strength and the rates of association and dissociation for the interaction between the compound and a specific target protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed for this purpose. scispace.comnih.gov

Surface Plasmon Resonance (SPR): Provides real-time data on the binding kinetics, yielding association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD). nih.gov

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing the binding affinity (KA), enthalpy change (ΔH), and stoichiometry (n) of the interaction. researchgate.net

A data table would have summarized these thermodynamic and kinetic parameters, offering a comprehensive picture of the binding event.

Conformational Analysis in Biological Environments

This subsection would have focused on the three-dimensional structure of this compound and how it might change upon interacting with a biological target. Understanding the compound's conformation is crucial for elucidating its mechanism of action.

Experimental techniques for conformational analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the solution-state conformation of the molecule. auremn.org.br

X-ray Crystallography: Can determine the precise three-dimensional structure of the compound in its crystalline state, often when co-crystallized with its target protein. nih.gov

Computational methods, such as molecular modeling and molecular dynamics simulations, could also be used to predict the preferred conformations of the compound in different environments. The findings would have been discussed in the context of how the compound's shape and flexibility influence its biological activity.

Structure Activity Relationship Sar Studies of 2 4 3,4 Dimethylphenoxy Phenyl Acetic Acid Derivatives

Identification of Essential Pharmacophoric Elements

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential structural features of a molecule required for its biological activity. For the class of 2-(4-phenoxyphenyl)acetic acid derivatives, the fundamental pharmacophore consists of three key components: the two aromatic rings, the ether linkage, and the acetic acid side chain.

The diphenyl ether core serves as the foundational scaffold, providing the necessary spatial orientation for the other functional groups to interact with the target protein. The relative positioning of the two phenyl rings is critical for optimal binding.

The substituents on the aromatic rings play a fine-tuning role, modulating the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affects its binding affinity and selectivity. In the case of 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid, the dimethyl groups on the phenoxy ring are significant contributors to its specific biological profile.

Impact of Aromatic Ring Substitutions on Biological Efficacy and Selectivity

The nature, position, and number of substituents on the aromatic rings of diphenyl ether acetic acid derivatives can dramatically influence their biological activity.

Positional Isomerism of Dimethyl Groups on the Phenoxy Moiety

The specific placement of the two methyl groups on the phenoxy ring of this compound is a critical determinant of its biological efficacy. While direct SAR studies on all positional isomers of this specific compound are not extensively documented, research on related phenoxyacetic acid herbicides provides valuable insights. The biological activity of these compounds is known to be sensitive to the substitution pattern on the aromatic ring. chalcogen.ro

For instance, in a series of 2,4-disubstituted-phenoxy acetic acid derivatives investigated as CRTh2 receptor antagonists, the spatial arrangement of the substituents significantly impacted their activity. chalcogen.ro It can be inferred that altering the positions of the dimethyl groups from the 3,4-positions to other arrangements (e.g., 2,3-, 2,4-, 2,5-, 2,6-, or 3,5-) would likely alter the molecule's conformation and its fit within the target's binding pocket, thereby affecting its biological response. The 3,4-dimethyl substitution pattern provides a specific steric and electronic profile that appears to be favorable for certain biological targets.

Effects of Halogenation and Other Electron-Modifying Substituents

The introduction of halogens and other electron-modifying groups onto the aromatic rings is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. Studies on analogous phenoxyacetic acid derivatives have shown that the nature and position of these substituents are crucial. nih.gov

For example, in a study of phenoxyacetic acid herbicides, the introduction of chloro-substituents into the aromatic ring was found to alter the electronic structure and, consequently, the biological activity of the compounds. mdpi.com The position of the halogen can also have a significant impact; for instance, in some series of biologically active compounds, a halogen at the para-position of a phenyl ring has been shown to be beneficial for activity.

The introduction of electron-withdrawing groups, such as nitro or cyano groups, or electron-donating groups, like methoxy, can also profoundly affect the electronic distribution and binding interactions of the molecule. The precise effect of such substitutions would be target-dependent and would require specific biological evaluation.

Below is an interactive table summarizing the general effects of different substituents on the biological activity of phenoxyacetic acid analogs, which can be extrapolated to the this compound scaffold.

| Substituent Type | General Effect on Activity | Rationale |

| Halogens (F, Cl, Br) | Often enhances activity | Increases lipophilicity, can form halogen bonds, alters electronic properties. |

| Small Alkyl (e.g., Methyl) | Can be favorable | Provides steric bulk that can improve binding pocket fit and increases lipophilicity. |

| Electron-Withdrawing Groups (e.g., NO2, CN) | Variable | Can enhance or decrease activity depending on the target by altering the electronic nature of the aromatic ring. |

| Electron-Donating Groups (e.g., OCH3, OH) | Variable | Can influence hydrogen bonding potential and electronic properties. |

Influence of Steric Hindrance and Conformational Flexibility

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Steric hindrance, caused by bulky substituents, can prevent a molecule from adopting the optimal conformation for binding. Conversely, some degree of conformational flexibility can be advantageous, allowing the molecule to adapt to the shape of the binding site.

For diphenyl ether derivatives, the torsional angle between the two phenyl rings is a key conformational parameter. This angle is influenced by the substituents on the rings. Bulky groups in the ortho positions of either ring can restrict rotation around the ether linkage, leading to a more rigid conformation. This conformational restriction can be either beneficial or detrimental to activity, depending on whether the resulting conformation is favorable for binding.

Quantitative structure-activity relationship (QSAR) studies on related compounds have highlighted the importance of steric descriptors in their models, indicating that the size and shape of the molecule are critical for its biological function. chalcogen.ro

Modulation of Biological Activity Through Linker and Chain Modifications

The ether linkage and the acetic acid side chain in this compound are amenable to modification to explore new avenues for improving biological activity.

Chain Modification: The acetic acid side chain can also be modified. This includes:

Chain length: Elongating or shortening the two-carbon chain can alter the positioning of the carboxylic acid group within the binding site.

Bioisosteric replacement of the carboxylic acid: The carboxylic acid group can be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to improve metabolic stability or alter binding interactions. cambridgemedchemconsulting.com

Esterification or amidation: Converting the carboxylic acid to an ester or an amide can serve as a prodrug strategy or lead to compounds with different biological activities.

Stereochemical Considerations in Ligand-Target Recognition

Chirality plays a crucial role in the interaction of small molecules with biological macromolecules, which are themselves chiral. If a derivative of this compound contains a stereocenter, it is highly likely that the two enantiomers will exhibit different biological activities. nih.gov

A common site for introducing chirality in this scaffold is at the alpha-position of the acetic acid side chain, for example, by adding a methyl group to form a propionic acid derivative. In such cases, one enantiomer typically shows significantly higher potency than the other. This stereoselectivity arises from the fact that only one enantiomer can achieve the optimal three-dimensional orientation to fit into the chiral binding site of the target protein.

For instance, in studies of other chiral profen drugs, the (S)-enantiomer is often the more active form. The synthesis and biological evaluation of individual enantiomers are therefore essential to fully understand the SAR and to develop more effective and specific therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling for 2 4 3,4 Dimethylphenoxy Phenyl Acetic Acid Research

Ligand-Based and Structure-Based Molecular Design Approaches

The design of novel molecules with desired biological activities, such as derivatives of 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid, can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For this compound, a ligand-based approach would involve comparing its structure to other known modulators of a particular target to identify key functional groups and their spatial arrangement that contribute to its activity.

Structure-based drug design , conversely, is utilized when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy. This method involves studying the interactions between the ligand and the active site of the target. By understanding these interactions, modifications can be made to the ligand to improve its binding affinity and selectivity. For instance, if this compound were to be designed as an inhibitor for a specific enzyme, its dimethylphenoxy and phenylacetic acid moieties would be analyzed for their fit within the enzyme's binding pocket to guide the design of more potent analogs.

Molecular Docking and Dynamics Simulations for Predicting Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org This method is crucial for understanding the binding mode of this compound with its potential biological targets. The process involves placing the ligand in various conformations within the active site of the receptor and calculating the binding energy for each pose. The conformation with the lowest binding energy is considered the most likely binding mode. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, the carboxylic acid group of this compound could form hydrogen bonds with amino acid residues in the active site of a target protein.

To further investigate the stability and dynamics of the ligand-receptor complex predicted by molecular docking, molecular dynamics (MD) simulations are employed. nih.gov MD simulations provide a time-dependent view of the molecular system, allowing researchers to observe the conformational changes of both the ligand and the protein over time. nih.gov This technique can validate the docking results and provide a more accurate estimation of the binding free energy. An MD simulation of this compound bound to a nuclear receptor, for instance, could reveal the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions. frontiersin.org

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | 2 |

| Interacting Residues | Arg120, Ser250 |

| Hydrophobic Interactions | Phe150, Leu200 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The goal of QSAR is to predict the activity of new, unsynthesized compounds based on their structural properties, known as molecular descriptors. These descriptors can include physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area, as well as electronic and steric parameters.

For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. crpsonline.com By correlating the variation in activity with changes in the molecular descriptors, a predictive model can be generated. For example, a QSAR study might reveal that increasing the hydrophobicity of the dimethylphenoxy group leads to an increase in biological activity. Such models are valuable for prioritizing the synthesis of new compounds with potentially improved potency. mdpi.com

Table 2: Hypothetical QSAR Model for a Series of Phenoxyacetic Acid Derivatives

| Descriptor | Coefficient | Contribution to Activity |

| logP | 0.5 | Positive |

| Molecular Weight | -0.2 | Negative |

| Polar Surface Area | -0.8 | Negative |

| Number of Rotatable Bonds | 0.1 | Positive |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Prediction of Molecular Pharmacokinetic Parameters relevant for Preclinical Research

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective way to predict these properties before a compound is synthesized and tested in vivo. nih.gov

Various computational models are available to predict key pharmacokinetic parameters for this compound. For example, models can predict its oral bioavailability by considering factors such as its solubility, permeability, and metabolic stability. Predictions of its ability to cross the blood-brain barrier, its potential to be a substrate or inhibitor of cytochrome P450 enzymes, and its likelihood of binding to plasma proteins can also be made. These in silico predictions help in identifying potential liabilities early in the drug discovery process and guide the design of compounds with more favorable pharmacokinetic profiles. nih.gov

Table 3: Predicted In Silico Pharmacokinetic Properties of this compound

| Property | Predicted Value |

| Human Oral Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| Plasma Protein Binding | >90% |

| Lipinski's Rule of Five | 0 Violations |

Note: The data in this table is based on general predictions for compounds with similar structures and is for illustrative purposes only.

Advanced Methodologies and Future Research Trajectories for 2 4 3,4 Dimethylphenoxy Phenyl Acetic Acid

Application of High-Throughput Screening Methodologies in Analog Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands of compounds to identify those with desired biological activity. nih.gov For 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid, HTS can be pivotal in the discovery of novel analogs with enhanced potency and selectivity. The process would involve creating a diverse chemical library centered around the core this compound structure. This library can be built by systematically modifying the phenyl rings and the acetic acid moiety.

These libraries can then be screened against a variety of biological targets. For instance, given that related phenylacetic acid derivatives have shown potential as anti-inflammatory agents, an HTS campaign could be designed to identify analogs that inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes. mdpi.com A typical HTS workflow, as demonstrated in studies identifying protective compounds for retinal pigment epithelial (RPE) cells, involves testing compounds for their ability to improve cell viability under stress conditions. nih.gov A similar approach could be adapted to screen for analogs of this compound that protect specific cell types from pathological stress.

The data generated from HTS would provide initial structure-activity relationships (SAR), highlighting which chemical modifications lead to improved biological activity. These "hit" compounds would then become the starting point for more focused lead optimization studies.

Utilization of Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights

A thorough understanding of the structure and behavior of this compound and its analogs is critical for mechanistic studies. Advanced spectroscopic and analytical techniques are indispensable for confirming the chemical structure of newly synthesized compounds and for elucidating their interactions with biological macromolecules.

Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for verifying the constitution of synthesized analogs. farmaciajournal.com More advanced 2D-NMR techniques can reveal through-bond and through-space correlations, providing detailed structural information. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of novel compounds. mdpi.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing compound purity and studying drug metabolism. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups within the molecule, such as the carboxylic acid and ether linkages, confirming the successful outcome of synthetic steps. farmaciajournal.comphyschemres.org

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the molecule's equilibrium geometry, vibrational frequencies, and electronic properties. physchemres.orgresearchgate.net These theoretical calculations complement experimental data, offering deeper insights into the molecule's structural and electronic characteristics that govern its biological activity. researchgate.net

The table below illustrates the type of spectroscopic data that would be essential for characterizing novel analogs of this compound.

| Technique | Sample Data Type | Purpose |

| ¹H NMR | Chemical shifts (ppm), coupling constants (Hz) | Determines the number and environment of protons, confirming structural integrity. |

| ¹³C NMR | Chemical shifts (ppm) | Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. farmaciajournal.comfrontiersin.org |

| HRMS | Exact mass-to-charge ratio (m/z) | Confirms the molecular formula of the synthesized compound. mdpi.com |

| FT-IR | Wavenumbers (cm⁻¹) | Verifies the presence of key functional groups (e.g., C=O, O-H, C-O-C). farmaciajournal.com |

Development of Novel Biosensor and Assay Systems for Target Validation

Once promising analogs are identified, validating their interaction with specific biological targets is a crucial step. Novel biosensors and assay systems offer sensitive and real-time methods for characterizing these molecular interactions. Inhibition-based electrochemical biosensors, for example, have been successfully developed for other acetic acid derivatives like 2,4-dichlorophenoxy acetic acid. nih.gov

A similar strategy could be employed for this compound. This would involve immobilizing a putative target enzyme on an electrode surface. nih.gov The biosensor would then measure changes in the enzyme's activity upon introduction of the compound or its analogs. This approach allows for:

Rapid Screening: Quickly assess the inhibitory or activating potential of a series of analogs.

Kinetic Analysis: Determine key parameters of the compound-target interaction.

High Sensitivity: Detect interactions at low concentrations, with limits of detection potentially reaching the nanomolar range. nih.gov

Developing such a system would provide a robust platform for validating the molecular targets of this compound class and for quantifying the potency of newly designed analogs, thereby accelerating the drug development cycle.

Future Directions in the Rational Design of Modulators for Specific Biological Targets

Future research will heavily rely on rational design to create modulators with high specificity and efficacy. This approach uses structural information from the target protein and known ligands to design new molecules with improved properties. nih.gov For this compound, a rational design strategy would involve several key steps:

Target Identification and Structural Analysis: Identifying a specific biological target and obtaining its 3D structure, either through experimental methods like X-ray crystallography or through computational homology modeling.

Molecular Docking: Computationally placing the this compound scaffold into the active site of the target to predict binding modes and affinities. mdpi.com

Structure-Activity Relationship (SAR) Analysis: Systematically synthesizing and testing analogs to build a comprehensive SAR. nih.gov This data informs which molecular modifications enhance biological activity.

An emerging area of rational design is the development of allosteric modulators. These compounds bind to a site on the target protein distinct from the primary (orthosteric) site, offering a potential route to greater subtype selectivity. nih.gov Future efforts could explore designing analogs of this compound that function as positive or negative allosteric modulators for a chosen target.

The following table presents a hypothetical SAR for analogs of this compound, illustrating how systematic modifications could be correlated with biological activity.

| Compound | R1 Group (Dimethylphenoxy ring) | R2 Group (Phenylacetic acid ring) | Biological Activity (IC₅₀) |

| Parent | 3,4-CH₃ | H | 10 µM |

| Analog 1 | 3-Cl, 4-CH₃ | H | 5 µM |

| Analog 2 | 3,4-CH₃ | 3-F | 2 µM |

| Analog 3 | 3-Cl, 4-CH₃ | 3-F | 0.5 µM |

Opportunities for Collaborative Research in Contemporary Chemical Biology and Medicinal Chemistry

The successful development of this compound from a lead compound into a potential therapeutic agent necessitates a multidisciplinary, collaborative approach. The complexity of modern drug discovery requires the integration of expertise from various scientific fields.

Key areas for collaboration include:

Synthetic and Medicinal Chemistry: Chemists are needed to devise efficient synthetic routes for the parent compound and its analogs and to execute the rational design of new molecules. mdpi.com

Pharmacology and Biochemistry: Biologists are essential for developing and running the biological assays, validating targets, and characterizing the mechanism of action of the compounds.

Computational Chemistry and Structural Biology: These experts provide the in-silico modeling, molecular docking, and structural analysis that guide the rational design process. nih.gov

Analytical Chemistry: Specialists in spectroscopy and chromatography are required for the rigorous purification and characterization of all synthesized compounds. researchgate.netscispace.com

By fostering collaborations between academic research groups and industrial partners, the scientific community can create a synergistic environment. Such partnerships can bridge the gap between basic discovery and clinical application, accelerating the research and development process for new therapeutic agents based on the this compound scaffold.

Q & A

Q. Table 1. Comparison of Synthetic Routes

| Method | Catalyst System | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Ullmann Coupling | CuI/Phenanthroline | 65 | ≥95% | |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 72 | ≥98% |

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- NMR: ¹H/¹³C NMR identifies substituent patterns (e.g., dimethylphenoxy protons at δ 2.2–2.4 ppm; acetic acid carbonyl at δ 170–175 ppm) .

- X-ray crystallography: Resolves steric effects of the 3,4-dimethyl group on molecular packing (see Acta Crystallographica for analogous structures) .

- HPLC-MS: Confirms molecular ion ([M-H]⁻ at m/z 285) and purity (>98%) using C18 columns (acetonitrile/0.1% formic acid) .

Advanced: How can computational chemistry guide reaction mechanism studies for this compound?

Answer:

- Reaction path searching: Density functional theory (DFT) calculates transition states for aryl ether bond formation, identifying rate-limiting steps (e.g., oxidative addition in Pd-catalyzed reactions) .

- Solvent effects: COSMO-RS simulations predict solvent polarity impacts on intermediate stability .

- Validation: Compare computed IR spectra with experimental data to validate intermediates .

Methodological Workflow:

Optimize geometry using B3LYP/6-31G*.

Calculate Gibbs free energy profiles.

Validate with experimental kinetics (e.g., Arrhenius plots).

Advanced: How should researchers resolve contradictions in reported biological activities of phenoxyacetic acid derivatives?

Answer:

- Systematic literature review: Use databases (PubMed, TOXLINE) with search strings: "(phenoxyacetic acid) AND (biological activity)" .

- Experimental validation:

- Statistical analysis: Apply ANOVA to compare bioactivity across cell lines/species .

Basic: What purification strategies mitigate impurities in scaled-up synthesis?

Answer:

- Recrystallization: Use ethanol/water (7:3) to remove polar byproducts .

- Flash chromatography: Gradient elution (hexane → ethyl acetate) separates nonpolar dimethylphenol residues .

- Quality control: Monitor residual solvents (GC-MS) and heavy metals (ICP-MS) per ICH guidelines .

Advanced: What in vitro models are suitable for studying metabolic stability?

Answer:

Q. Table 2. Metabolic Stability in Liver Microsomes

| Species | t₁/₂ (min) | Clint (µL/min/mg) | Reference |

|---|---|---|---|

| Human | 45 | 22 | |

| Rat | 28 | 38 |

Advanced: How can reactor design improve scalability for this compound?

Answer:

- Continuous flow systems: Minimize thermal degradation (residence time <10 min, 100°C) .

- Process analytical technology (PAT): In-line FTIR monitors reaction progress (e.g., carbonyl peak at 1700 cm⁻¹) .

- Design of experiments (DoE): Optimize parameters (temp, catalyst loading) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.